![molecular formula C15H11F3O3S B12596365 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647856-41-5](/img/structure/B12596365.png)
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a benzyloxy group at the 4-position and a trifluoromethylsulfanyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxy Group:
Introduction of the Trifluoromethylsulfanyl Group: This step involves the introduction of the trifluoromethylsulfanyl group using reagents such as trifluoromethylthiolating agents. The reaction conditions often require the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethylsulfanyl group can be reduced to form thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its binding affinity to biological targets. The benzyloxy group may also play a role in modulating the compound’s overall activity by influencing its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid: Similar structure but with different substitution pattern.
4-(Benzyloxy)-5-chloro-2-(trifluoromethyl)benzoic acid: Contains a chloro group instead of a sulfanyl group.
2-Methylsulfonyl-4-trifluoromethylbenzoic acid: Contains a methylsulfonyl group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of both the benzyloxy and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
647856-41-5 |
|---|---|
Molecular Formula |
C15H11F3O3S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)22-13-8-11(14(19)20)6-7-12(13)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
InChI Key |
XYHNQXXHISYQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


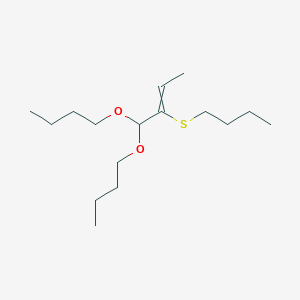
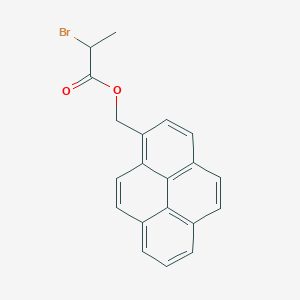

![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
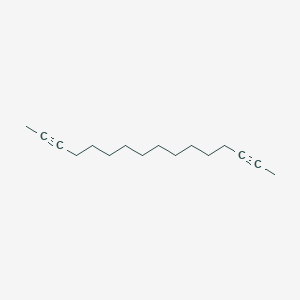
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)


![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
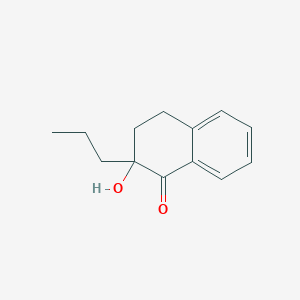
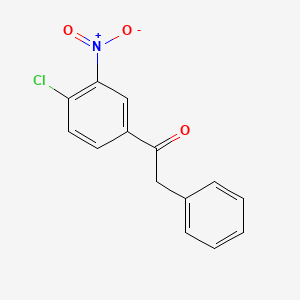
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)

